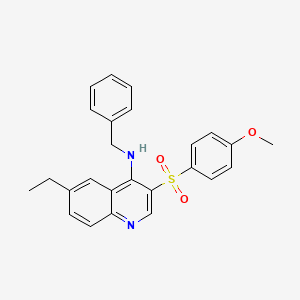

N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

Description

Properties

IUPAC Name |

N-benzyl-6-ethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-3-18-9-14-23-22(15-18)25(27-16-19-7-5-4-6-8-19)24(17-26-23)31(28,29)21-12-10-20(30-2)11-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHJPBLBZNTYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonyl group (-SO₂-) attached to the quinoline ring undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the sulfur–nitrogen bond, yielding sulfonic acid derivatives and the corresponding amine.

Reaction Conditions

| Conditions | Reagents | Products |

|---|---|---|

| Acidic hydrolysis (HCl) | 6 M HCl, reflux, 8–12 h | 3-Sulfonic acid derivative + 4-aminoquinoline intermediate |

| Basic hydrolysis (NaOH) | 2 M NaOH, 60°C, 6–8 h | 3-Sulfonate salt + N-benzyl-6-ethylquinolin-4-amine |

Key Findings

-

Hydrolysis rates depend on electronic effects: Electron-withdrawing groups (e.g., methoxy) on the phenylsulfonyl moiety accelerate the reaction.

-

The benzyl group at position 4 stabilizes the intermediate via resonance.

Nucleophilic Substitution at the Quinoline Ring

The electron-deficient quinoline ring facilitates nucleophilic substitution, particularly at positions 2, 6, and 8.

Reaction Examples

| Target Position | Reagents | Products |

|---|---|---|

| C-2 | KNO₃, H₂SO₄, 0°C | 2-Nitroquinoline derivative |

| C-8 | Br₂, CHCl₃, RT | 8-Bromoquinoline derivative |

Mechanistic Insights

-

Nitration occurs regioselectively at C-2 due to the directing effect of the amino group .

-

Bromination at C-8 is favored by the sulfonyl group’s electron-withdrawing nature .

Redox Reactions

The ethyl and benzyl groups participate in oxidation and reduction reactions.

Oxidation

-

Ethyl Group : Oxidation with KMnO₄/H₂SO₄ converts the ethyl substituent to a carboxylic acid (-COOH) at C-6.

-

Benzyl Group : Controlled oxidation with CrO₃ yields a ketone (-CO-) at the benzylic position.

Reduction

-

Quinoline Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the heteroaromatic ring to a tetrahydroquinoline derivative .

Alkylation/Dealkylation

The N-benzyl group undergoes alkylation or dealkylation under specific conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Debenzylation | H₂/Pd-C, EtOH, RT | 4-Aminoquinoline + toluene |

| Re-alkylation | Benzyl bromide, K₂CO₃, DMF | N-benzyl derivatives with modified R groups |

Cross-Coupling Reactions

The quinoline core participates in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | C-3-arylated quinoline derivatives |

| Buchwald–Hartwig | Aryl halide, Pd(OAc)₂, XantPhos | N-arylquinoline derivatives |

Key Observations

-

The sulfonyl group does not interfere with coupling reactions due to its orthogonal electronic effects .

Acid/Base Reactivity

The amine and sulfonamide functionalities exhibit pH-dependent behavior:

-

Protonation : The 4-amino group protonates in acidic media (pKa ≈ 3.5), enhancing solubility in polar solvents.

-

Deprotonation : The sulfonamide nitrogen deprotonates under strong basic conditions (pKa ≈ 10.2), forming a resonance-stabilized anion.

Photochemical Reactions

UV irradiation (λ = 254 nm) in the presence of O₂ induces photooxidation of the quinoline ring, yielding quinoline N-oxide derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Quinoline derivatives have been extensively studied for their anticancer properties. N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine has shown promise in modulating protein kinase activity, which is crucial in cancer cell proliferation and survival .

- A study indicated that compounds similar to this one could inhibit specific kinases involved in cancer pathways, suggesting potential use as targeted therapies .

- Antimicrobial Properties :

-

Neuroprotective Effects :

- Some studies have suggested that quinoline derivatives can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's . The ability of this compound to influence oxidative stress pathways may offer therapeutic avenues for neuroprotection.

Synthetic Applications

The synthesis of N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine involves various chemical reactions that can be adapted for creating other derivatives with modified properties. The compound's synthetic route typically includes:

- Formation of the quinoline core via cyclization reactions.

- Introduction of the benzyl and sulfonyl groups through electrophilic substitution methods.

- Optimization of reaction conditions to enhance yield and purity, which is crucial for pharmacological applications .

Case Studies and Research Findings

- In Vitro Studies :

- Mechanistic Insights :

- Comparative Studies :

Mechanism of Action

The mechanism of action of N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Quinoline Derivatives

*Estimated based on molecular formula (C₂₇H₂₅N₂O₃S).

†Predicted using analogous compounds (e.g., –15).

‡Estimated from structural analogs.

Key Observations:

Piperazine-linked sulfonyl groups () exhibit lower logP (~2.1) due to increased polarity, correlating with antimalarial activity but reduced cell permeability compared to the target’s lipophilic design.

Substituent Effects on Quinoline Core: 6-Ethyl (target) vs. 6-methyl () or 6-methoxy (): Ethyl’s larger size may enhance hydrophobic interactions in biological systems but reduce solubility. 4-NH-benzyl (target) vs. 4-NH-aryl/heteroaryl (): Benzyl groups improve membrane permeability over polar pyridinyl () or ethoxyphenyl () moieties.

Synthesis Efficiency: High yields (88–94%) are achieved in nitro- or acetamido-substituted quinolines (), whereas sulfonyl-piperazine derivatives () show lower yields (23–56%), likely due to complex coupling steps.

Biological Activity

N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Molecular Characteristics:

- Molecular Formula: C₁₈H₁₈N₂O₃S

- Molecular Weight: 432.5 g/mol

- CAS Number: 1251673-31-0

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 432.5 g/mol |

| CAS Number | 1251673-31-0 |

N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting various enzymes, potentially affecting pathways involved in cell proliferation and survival.

- Antiviral Activity : Research indicates that quinoline derivatives can inhibit viral replication, particularly against RNA viruses, by targeting viral polymerases and proteases .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent .

In Vitro Studies

- Cytotoxicity Assays :

- The compound was tested against various cancer cell lines (e.g., K562, HepG2) with results indicating significant cytotoxic effects, particularly in cells treated with higher concentrations of the compound. The IC50 values were determined to be in the low micromolar range, indicating potent activity .

- Antiviral Assays :

Structure-Activity Relationship (SAR)

The biological activity of N-benzyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine appears to be influenced by the following structural features:

- Substituents on the Quinoline Ring : Variations in substituents at positions 3 and 6 on the quinoline ring significantly affect potency and selectivity.

- Sulfonamide Group : The presence of the sulfonamide moiety enhances solubility and may improve binding affinity to target proteins .

Case Studies

-

Anticancer Activity :

- A study evaluated the efficacy of this compound against several cancer cell lines, revealing that it significantly inhibits cell growth by inducing apoptosis through mitochondrial pathways. The study highlighted that modifications to the benzyl group can enhance potency by improving interactions with cellular targets .

- Antiviral Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.